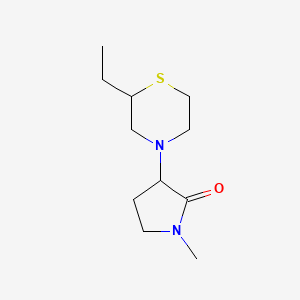![molecular formula C15H22N2O2 B7586348 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DMMA is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide acts on the central nervous system by binding to opioid receptors, which are involved in the regulation of pain, mood, and addiction. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have a higher affinity for mu-opioid receptors than other opioid receptors, which may contribute to its analgesic effects. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide also has an inhibitory effect on the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have analgesic, anti-inflammatory, and anti-addictive effects in animal models. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has also been shown to have a sedative effect, which may contribute to its potential as a pain-relieving drug. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.
実験室実験の利点と制限
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has several advantages for use in lab experiments, including its ability to bind to opioid receptors and its low toxicity profile. However, 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has some limitations, including its limited solubility in water and its potential for oxidation and degradation over time.
将来の方向性
There are several potential future directions for research on 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide. One area of research could focus on the development of new pain-relieving drugs based on 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide. Another area of research could focus on the effects of 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide on the central nervous system, including its potential as a treatment for addiction. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide, including its metabolism and excretion in the body.
合成法
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide can be synthesized using various methods, including the reaction of 2-(2,5-dimethylphenyl)-5-methylmorpholine with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-(2,5-dimethylphenyl)-5-methylmorpholine with acetyl chloride in the presence of a base. The yield and purity of 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide can be improved by using different solvents, reaction temperatures, and reaction times.
科学的研究の応用
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been used in various scientific research applications, including the development of novel drugs and the study of the central nervous system. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain-relieving drugs. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has also been used to study the effects of opioids on the central nervous system, as it has been shown to bind to opioid receptors.
特性
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-4-5-11(2)13(6-10)14-7-17(8-15(16)18)12(3)9-19-14/h4-6,12,14H,7-9H2,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZMKKINXGVTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC(=O)N)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)
![2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine](/img/structure/B7586268.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586277.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)

![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)



![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)